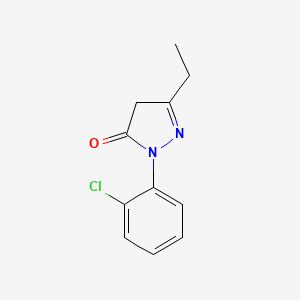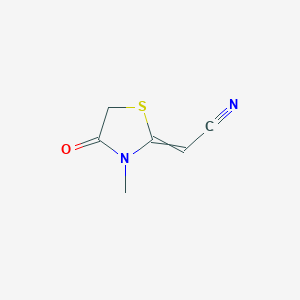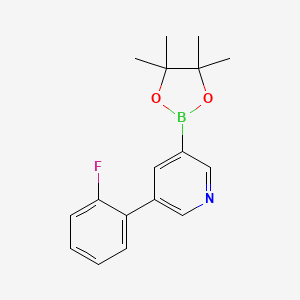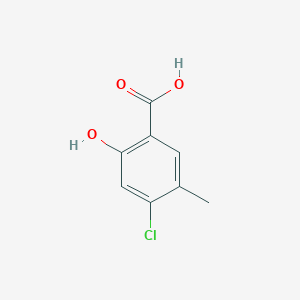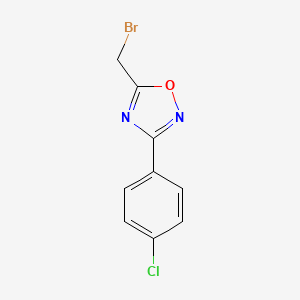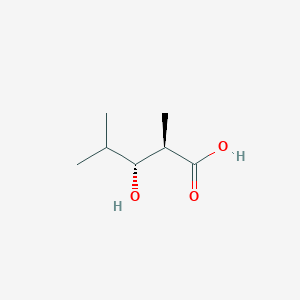
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is a chiral organic compound with significant importance in various fields of chemistry and biology It is characterized by its two stereocenters, which contribute to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of suitable precursors can yield the target compound with high enantiomeric purity. Another method involves the use of chiral auxiliaries, which can be attached to the precursor molecule to direct the formation of the desired stereoisomer during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale asymmetric synthesis. This can include the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Additionally, resolution of racemic mixtures through crystallization or chromatography can be employed to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and as a chiral intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the methyl groups can contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-hydroxy-2,4-dimethylpentanoic acid: The enantiomer of the target compound, which has different stereochemistry and potentially different biological activity.
(2R,3R)-2,3-dihydroxybutanedioic acid: Another chiral compound with similar functional groups but different overall structure.
Uniqueness
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where stereochemistry is critical, such as in the development of chiral drugs and catalysts.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
ICRIJRMABYUYBG-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B11722623.png)

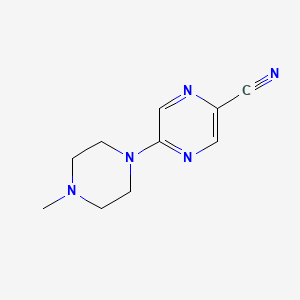
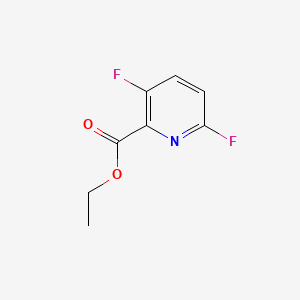
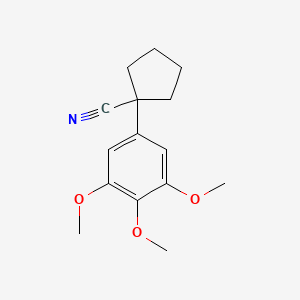

![N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)
![6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11722667.png)
